1-Propyne, 1,3-dibromo-
Description
Historical Context of Propargyl Halides
Propargyl halides, a subset of halogenated alkynes with the general structure HC≡CCH₂X (where X is a halogen), have a rich history in organic synthesis. wikipedia.org Their utility as alkylating agents has been recognized for decades, allowing for the introduction of the propargyl group into a wide variety of organic molecules. wikipedia.orgkcl.ac.uk This functional group is a precursor to many other functionalities and has been instrumental in the synthesis of natural products and other complex organic targets. The reactivity of the carbon-halogen bond, coupled with the ability of the alkyne to participate in further transformations, has cemented the role of propargyl halides as indispensable reagents in the synthetic chemist's toolbox. uwindsor.canih.gov
Significance of 1-Propyne, 1,3-dibromo- within the Alkynyl Halide Class
Within the broader class of alkynyl halides, 1-Propyne, 1,3-dibromo-, with the chemical formula C₃H₂Br₂, holds a unique position. Its structure features bromine atoms at both the sp-hybridized carbon of the alkyne and the sp³-hybridized carbon of the propargylic position. nih.gov This dual halogenation provides distinct reactivity at two different sites within the same molecule, making it a highly versatile and valuable reagent. It can participate in a variety of chemical transformations, including substitution reactions at both brominated carbons. This bifunctionality allows for the construction of complex molecular architectures from a relatively simple starting material.
Key Properties of 1-Propyne, 1,3-dibromo-
| Property | Value |
| IUPAC Name | 1,3-dibromoprop-1-yne |
| Molecular Formula | C₃H₂Br₂ |
| Molecular Weight | 197.86 g/mol |
| CAS Number | 627-16-7 |
| Canonical SMILES | C(C#CBr)Br |
| InChI Key | DWKIXODUXSEILO-UHFFFAOYSA-N |
| Data sourced from PubChem. nih.gov |
Scope and Research Trajectories for Dibrominated Propynes
The study of dibrominated propynes, including 1-Propyne, 1,3-dibromo-, continues to be an active area of research. Current investigations are focused on exploring new synthetic methodologies utilizing these compounds and expanding their applications in various fields. For instance, research has shown their use in the synthesis of substituted 1,3,4-oxadiazinium bromides. researchgate.net Furthermore, the reactivity of related brominated propynes is being harnessed in the development of new materials, such as brominated poly(1-trimethylsilyl-1-propyne) for gas separation membranes. nih.govscispace.com The unique reactivity of the carbon-bromine bonds in these molecules also makes them interesting candidates for metal-catalyzed cross-coupling reactions, opening up new avenues for the construction of complex organic molecules. rsc.org Future research is likely to focus on the development of more selective and efficient transformations involving dibrominated propynes and their application in the synthesis of novel functional materials and biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3-5/h2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKIXODUXSEILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460856 | |
| Record name | 1-Propyne, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-16-7 | |
| Record name | 1-Propyne, 1,3-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromoprop-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Propyne, 1,3 Dibromo
Direct Halogenation Strategies
Direct halogenation involves the introduction of bromine atoms onto a propyne (B1212725) framework. This can be accomplished through either electrophilic or radical mechanisms, depending on the specific substrate and reaction conditions employed.
Electrophilic bromination is a common method for the functionalization of alkynes. In the context of synthesizing 1,3-dibromo-1-propyne, this strategy often involves the reaction of a suitably substituted propyne derivative with an electrophilic bromine source. For instance, propargyl alcohols can undergo rearrangement and bromination to yield α-bromoenones. rsc.org A halonium ion (bromonium ion) can react directly with propargylic alcohols that have an acetylenic hydrogen. rsc.org
One related procedure demonstrates the electrophilic addition of bromine to an allene (B1206475) system, which can be considered an isomer of a propyne. The synthesis of 2,3-dibromo-1-(phenylsulfonyl)-1-propene is achieved by reacting 1-(phenylsulfonyl)-1,2-propadiene with bromine in acetic acid. orgsyn.org This reaction proceeds smoothly at room temperature, indicating the high reactivity of the unsaturated system towards electrophilic bromine. orgsyn.org
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 1-(Phenylsulfonyl)-1,2-propadiene | Bromine | Acetic Acid | Room Temp. | 2,3-Dibromo-1-(phenylsulfonyl)-1-propene | 87% | orgsyn.org |
While not a direct synthesis of 1,3-dibromo-1-propyne, this demonstrates the principle of adding bromine across a three-carbon unsaturated system. The synthesis of aryl bromides, which are useful intermediates in organic synthesis, is commonly achieved through electrophilic aromatic bromination. researchgate.net
Radical bromination provides a complementary route, often targeting the propargylic position. This method exploits the reactivity of the terminal alkyne group in propyne, allowing for the selective addition of bromine atoms. A typical protocol involves bubbling gaseous bromine into a solution of propyne in a solvent like carbon tetrachloride (CCl₄) at low temperatures (-10°C to 0°C) while initiating the reaction with ultraviolet (UV) light.
The mechanism proceeds via a classic radical chain reaction:
Initiation: UV light cleaves the bromine molecule (Br₂) into two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of propyne to form a propargyl radical and hydrogen bromide (HBr). This is followed by the reaction of the propargyl radical with another molecule of Br₂.
In contrast to the radical bromination of alkanes like propane (B168953), where the secondary position is preferentially brominated due to radical stability, the propargylic position in propyne is highly activated. stackexchange.comyoutube.com For allylic systems, N-bromosuccinimide (NBS) is often used in the presence of light or peroxide to achieve selective bromination at the allylic position, minimizing competing addition reactions to the double bond. jove.com A similar strategy can be envisioned for propargylic systems to control the reaction and avoid multiple additions across the triple bond.
Dehydrohalogenation Approaches from Brominated Propane Derivatives
Dehydrohalogenation involves the elimination of hydrogen bromide (HBr) from a polybrominated propane or propene precursor. This is a powerful method for introducing unsaturation into a molecule.
The target compound can potentially be synthesized from vicinal dibrominated propenes through an elimination reaction. For example, 1,2,3-tribromopropene (B11956404) could serve as a precursor. A strong base would be used to abstract a proton and induce the elimination of a bromide ion, forming the alkyne. The reactivity of vicinal dihalides, such as 1,2-dibromopropane, in dehydrohalogenation (elimination) reactions is well-documented, particularly for demonstrating E2 mechanisms and synthesizing alkenes. multichemexports.com
More complex, multistep routes can also be employed, often starting from readily available materials. These syntheses involve a series of bromination and elimination steps. For example, the bromination of propylene (B89431) can produce various brominated propanes, which can then undergo controlled dehydrohalogenation. 1,2-Dibromopropane, for instance, is known to be more prone to elimination reactions due to the presence of vicinal bromine atoms. The conversion of such precursors often requires careful selection of bases and reaction conditions to favor the formation of the desired alkyne over isomeric allenes or other byproducts. The haloalkane dehalogenase enzyme DhaA has been shown to be active on 1,3-dibromopropane, catalyzing the hydrolysis of the carbon-halogen bond. rug.nl
Metal-Mediated and Organometallic Syntheses
Modern synthetic chemistry increasingly relies on metal-mediated and organometallic reactions to achieve high selectivity and efficiency. ias.ac.inpageplace.de These methods offer novel pathways for the construction of complex molecules like 1,3-dibromo-1-propyne.
One highly selective method involves the bromoboration of propyne. It has been shown that the reaction of propyne with boron tribromide (BBr₃) proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane. nih.gov This intermediate can be converted to a more stable pinacolboronate ester, which is a versatile building block for further transformations, such as palladium-catalyzed cross-coupling reactions. nih.gov This approach provides excellent control over the regiochemistry and stereochemistry of the product.
Organocuprate chemistry also presents a potential route. Diorganocuprate reagents have been shown to react with enantioenriched secondary propargyl bromides. nih.gov While propargyl electrophiles typically undergo SN2′ displacement to form allenes, specific conditions can favor a direct SN2 substitution, providing the corresponding alkyne with high stereoinversion. nih.gov This methodology could potentially be adapted for the synthesis of 1,3-dibromo-1-propyne by using a suitable brominated propargyl electrophile.
| Method | Key Reagents | Intermediate | Key Features | Reference |
| Bromoboration/Cross-Coupling | BBr₃, Pinacol, Organozinc, Pd catalyst | (Z)-2-bromo-1-propenyl(pinacolyl)borane | High regio- and stereoselectivity (≥98% Z) | nih.gov |
| Organocuprate Substitution | Diorganocuprate(I), Propargyl bromide | Organocuprate adduct | Selective SN2 displacement with stereoinversion | nih.gov |
These metal-mediated strategies highlight the power of modern organometallic chemistry to create complex and precisely functionalized molecules that may be challenging to access through more traditional methods. acs.orgnih.gov
Mechanistic Investigations and Reactivity Profiles of 1 Propyne, 1,3 Dibromo
Electrophilic Addition Mechanisms to the Alkyne Moiety
The electron-rich pi systems of the alkyne in 1-Propyne, 1,3-dibromo- are susceptible to attack by electrophiles. These reactions are characteristic of unsaturated hydrocarbons and proceed through mechanisms that dictate the regiochemistry and stereochemistry of the resulting products. geeksforgeeks.orgscienceready.com.au
Bromine Addition: Formation and Fate of Bromonium Ion Intermediates
The addition of molecular bromine (Br₂) across the triple bond of 1-Propyne, 1,3-dibromo- is an archetypal electrophilic addition reaction. masterorganicchemistry.comjove.com The mechanism is analogous to the bromination of alkenes and is understood to proceed through a cyclic bromonium ion intermediate. libretexts.orglibretexts.org
Initially, as a nonpolar bromine molecule approaches the alkyne, the pi electron cloud of the triple bond induces a dipole in the Br-Br bond. chemguide.co.ukchemguide.net The alkyne's pi electrons then attack the proximal, partially positive bromine atom, displacing a bromide ion (Br⁻). docbrown.infoyoutube.com This results in the formation of a three-membered ring known as a bromonium ion. chemguide.co.uk
This bridged intermediate is then subject to nucleophilic attack by the bromide ion. The attack occurs from the side opposite the bridge (anti-addition), leading to the opening of the ring. masterorganicchemistry.commasterorganicchemistry.com This stereospecific pathway results in the formation of a trans-dihaloalkene. libretexts.orglibretexts.org Given the starting material is 1,3-dibromo-1-propyne, the initial addition of one equivalent of bromine would yield (E)-1,1,2,3-tetrabromopropene.
If an excess of bromine is used, the resulting alkene can undergo a second addition reaction, which also proceeds through a bromonium ion intermediate, to yield a tetrahaloalkane, in this case, 1,1,1,2,2,3-hexabromopropane. masterorganicchemistry.compearson.com
Hydrogen Halide Additions: Markovnikov vs. Anti-Markovnikov Regioselectivity
The addition of hydrogen halides (HX), such as hydrogen bromide (HBr), to the unsymmetrical alkyne moiety of 1-Propyne, 1,3-dibromo- can lead to different constitutional isomers depending on the reaction conditions. libretexts.orglibretexts.org
Under standard conditions, the reaction follows Markovnikov's rule . geeksforgeeks.orglibretexts.org The mechanism involves the protonation of the alkyne's triple bond by HBr to form the most stable carbocation intermediate. For 1-Propyne, 1,3-dibromo-, the initial bromine substituent on the alkyne is an electron-withdrawing group, which will influence the stability of the vinyl cation intermediate. The proton (H⁺) will add to the carbon atom that results in the more stable carbocation. Subsequently, the bromide ion (Br⁻) attacks the carbocation, yielding the final product. The addition of a second equivalent of HBr also follows this rule, typically resulting in a geminal dihalide, where both new bromine atoms are attached to the same carbon. scienceready.com.aulibretexts.org
In the presence of peroxides (ROOR), heat, or UV light, the addition of HBr to the alkyne proceeds via a free-radical mechanism , leading to an anti-Markovnikov product. libretexts.orglumenlearning.comucalgary.ca This reversal of regioselectivity is known as the peroxide effect and is specific to HBr. chemistrysteps.comcurlyarrows.com
The mechanism is a chain reaction initiated by the homolytic cleavage of the peroxide to form alkoxy radicals (RO•). chemistrysteps.comcurlyarrows.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). curlyarrows.comyoutube.com The bromine radical, acting as the electrophile, adds to the alkyne at the less substituted carbon to produce the more stable vinyl radical intermediate. chemistrysteps.comyoutube.com This intermediate then abstracts a hydrogen atom from another HBr molecule to form the anti-Markovnikov product and regenerate a bromine radical, which propagates the chain. libretexts.org This results in the bromine atom bonding to the terminal carbon of the original alkyne.
| Condition | Mechanism | Regioselectivity | Intermediate | Product of HBr addition to C-2 |
| HBr alone | Electrophilic Addition | Markovnikov | More stable vinyl cation | Bromine on C-1 |
| HBr, ROOR | Free Radical Addition | Anti-Markovnikov | More stable vinyl radical | Bromine on C-2 |
Comparative Kinetic and Thermodynamic Analyses with Analogous Alkenes
Studies comparing the reactivity of alkynes and alkenes towards electrophilic addition reveal important kinetic and thermodynamic differences.
Kinetics: Electrophilic additions to alkynes are generally slower than to structurally similar alkenes. masterorganicchemistry.comlibretexts.org The rates of reaction for alkynes with reagents like bromine can be 100 to 1000 times slower than for corresponding alkenes. libretexts.org This is attributed to two main factors:
The sp-hybridized carbons of an alkyne are more electronegative than the sp²-hybridized carbons of an alkene. This causes the pi electrons in the alkyne to be held more tightly, making the alkyne a weaker nucleophile. libretexts.orglibretexts.org
The vinyl cation intermediate formed from an alkyne is generally less stable than the alkyl carbocation formed from an alkene. libretexts.org
| Parameter | Alkynes | Alkenes | Reason |
| Reaction Rate (Kinetics) | Slower | Faster | Higher electronegativity of sp carbons; less stable carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org |
| Reaction Enthalpy (Thermodynamics) | More Exothermic | Less Exothermic | Formation of stronger sigma bonds from two pi bonds. libretexts.orglibretexts.org |
Nucleophilic Substitution Reactions
The bromine atom attached to the sp³-hybridized carbon (the propargylic carbon) in 1-Propyne, 1,3-dibromo- is susceptible to nucleophilic substitution.
Bimolecular Nucleophilic Substitution (SN2) Pathways at Propargylic Carbons
The propargylic carbon in 1-Propyne, 1,3-dibromo- is a primary carbon, making it a suitable substrate for bimolecular nucleophilic substitution (SN2) reactions. Propargyl halides are known to be effective alkylating agents in such reactions. wikipedia.org
The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic propargylic carbon from the backside relative to the bromine leaving group. This backside attack leads to an inversion of stereochemical configuration at the carbon center, although in this specific molecule, the propargylic carbon is not a stereocenter. The reaction rate is dependent on the concentrations of both the substrate (1-Propyne, 1,3-dibromo-) and the attacking nucleophile.
While propargyl systems can sometimes undergo SN2' reactions to yield allenes, direct SN2 substitution can be favored under specific conditions to produce the corresponding alkyne product.
Reactivity with Diverse Nucleophiles (e.g., Hydrazines, Thiones)
1-Propyne, 1,3-dibromo- possesses two distinct electrophilic centers, making it a versatile substrate for reactions with a variety of nucleophiles. The molecule contains a bromine atom attached to an sp-hybridized carbon (a vinylic halide) and another on an sp³-hybridized carbon (a propargylic halide). This dual reactivity allows for a range of transformations, including substitutions and cyclizations.
With binucleophiles like hydrazine (B178648) , 1-Propyne, 1,3-dibromo- can participate in reactions leading to the formation of heterocyclic structures. While direct studies on this specific substrate are not prevalent, the reactivity pattern can be inferred from analogous reactions. For instance, the reaction of 1,3-diynes with hydrazine is a known route to synthesizing 3,5-disubstituted pyrazoles. researchgate.net A plausible mechanism for 1-Propyne, 1,3-dibromo- would involve initial nucleophilic attack by one nitrogen of the hydrazine at the more reactive propargylic carbon, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic pyrazole (B372694) ring.
The reactivity with thiones and other sulfur-based nucleophiles is expected to proceed via S-alkylation. The propargylic bromide is a potent electrophile for soft nucleophiles like sulfur. In a reaction with a thione, such as thiourea (B124793) or a thioamide, the sulfur atom would attack the sp³-hybridized carbon, displacing the bromide ion. This type of reaction is a fundamental step in the synthesis of various sulfur-containing heterocycles, such as thiazoles, which are often formed from the reaction of α-halocarbonyl compounds with thioamides in the Hantzsch thiazole (B1198619) synthesis. nih.gov
| Nucleophile | Reactive Site on 1-Propyne, 1,3-dibromo- | Plausible Product Type | Reaction Class |
|---|---|---|---|
| Hydrazine | Propargylic (C3) and Vinylic (C1) Carbons | Substituted Pyrazole | Nucleophilic Substitution / Cyclization-Elimination |
| Thione / Thiourea | Propargylic Carbon (C3) | S-Propargyl Isothiouronium Salt | Nucleophilic Substitution (S-Alkylation) |
Elimination Reaction Pathways (E2)
The presence of a propargylic hydrogen and a leaving group (bromide) on the adjacent carbon allows 1-Propyne, 1,3-dibromo- to undergo elimination reactions, typically via the E2 (bimolecular elimination) mechanism. The E2 mechanism is a single-step, concerted process where a strong base abstracts a proton, and the leaving group departs simultaneously, leading to the formation of a new pi bond. The reaction rate is second-order, as it depends on the concentration of both the substrate and the base.
In the case of 1-Propyne, 1,3-dibromo-, a strong, sterically hindered base could abstract a proton from the carbon bearing the vinylic bromide (C1), leading to the elimination of HBr and the formation of a highly unstable carbene, or more likely, abstract a proton from the methylene (B1212753) carbon (C3). However, the most probable E2 pathway involves the abstraction of a proton from the C2 position (if available, though not present in the parent structure) or rearrangement followed by elimination. A more common scenario for related propargyl halides is elimination involving the propargylic position (C3) and an adjacent hydrogen, which would result in the formation of an allene (B1206475) or a cumulene system.
| Feature | Description for E2 Pathway |
|---|---|
| Mechanism | Single, concerted step |
| Kinetics | Second-order (Rate = k[Substrate][Base]) |
| Base Requirement | Strong, often sterically hindered (e.g., alkoxides) |
| Transition State | Substrate and base both involved; partial bond formation and breaking |
The E2 reaction has stringent stereochemical requirements. For the reaction to proceed efficiently, the abstracted proton and the leaving group must be oriented in an anti-periplanar conformation. This alignment allows for the optimal overlap of the developing p-orbitals to form the new pi bond in the transition state. This anti-periplanar arrangement corresponds to a dihedral angle of 180° between the C-H and C-X (in this case, C-Br) bonds. This conformation is energetically favored as it is a staggered arrangement, minimizing steric hindrance.
This stereochemical constraint dictates the stereochemistry of the resulting product. In diastereomeric starting materials, one isomer may react to form one specific geometric isomer of the product (e.g., the E-alkene), while the other diastereomer yields the alternative (e.g., the Z-alkene). This makes the E2 reaction stereospecific. The stereochemistry of the reactant directly determines the stereochemistry of the product.
Carbene and Carbenoid Generation from 1-Propyne, 1,3-dibromo-
1-Propyne, 1,3-dibromo- can potentially serve as a precursor for the generation of highly reactive carbene or carbenoid intermediates. Carbenes are neutral, divalent carbon species that are valuable in organic synthesis, particularly for the construction of three-membered rings via cyclopropanation of alkenes. wikipedia.orgnih.gov
One common method for generating carbenes or carbenoids is the reductive dehalogenation of gem-dihalides using metals or organometallic reagents. nih.gov For example, the Simmons-Smith reaction utilizes a zinc-copper couple to form a zinc carbenoid from diiodomethane. wikipedia.org By analogy, treatment of 1-Propyne, 1,3-dibromo- with a suitable reducing metal could lead to the formation of a vinylcarbene or a related metallo-carbenoid species. This intermediate could then be trapped by an alkene to yield a cyclopropane (B1198618) derivative. The cyclopropanation reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. wikipedia.org
| Generation Method | Typical Reagents | Intermediate |
|---|---|---|
| Reductive Dehalogenation | Zn(Cu), SmI₂, Mg | Metallo-carbenoid |
| From Diazo Compounds | Diazoalkanes + Metal Catalyst (Rh, Cu, Pd) wikipedia.orgethz.ch | Metal Carbene |
| Base-induced α-elimination | Strong Base (e.g., KOt-Bu) + Haloform | Free Carbene |
Rearrangement Reactions and Isomerization Processes
Propargylic compounds, including 1-Propyne, 1,3-dibromo-, are known to undergo characteristic rearrangement and isomerization reactions. The most significant of these is the propargyl-allenyl rearrangement, which involves the interconversion of a propargyl isomer (with a triple bond) and an allenyl isomer (with two cumulative double bonds). nih.govnih.govrsc.org This process can be catalyzed by acids, bases, or metals, or it can occur under thermal conditions.
For 1-Propyne, 1,3-dibromo-, this isomerization would lead to the formation of 1,3-dibromo-1,2-propadiene.
Br-CH=C=CH-Br (1,3-dibromo-1,2-propadiene)
This rearrangement can also occur concurrently with nucleophilic substitution. When a nucleophile attacks a propargylic halide, it can occur at the sp³-hybridized carbon in a standard Sₙ2 reaction, or it can attack the terminal sp-hybridized carbon of the alkyne, pushing the pi-electrons to form a new double bond and ejecting the leaving group from the C3 position. This latter pathway is known as an Sₙ2' reaction and results in the formation of an allenic product. organic-chemistry.org The regioselectivity of the nucleophilic attack often depends on the nature of the substrate, the nucleophile, and the reaction conditions.
| Isomer | Chemical Structure | Key Features |
|---|---|---|
| 1-Propyne, 1,3-dibromo- (Propargyl form) | Br-C≡C-CH₂-Br | Terminal alkyne, primary propargylic bromide |
| 1,3-Dibromo-1,2-propadiene (Allenyl form) | Br-CH=C=CH-Br | Allene, vinylic bromides |
Advanced Synthetic Applications and Derivatization Strategies Utilizing 1 Propyne, 1,3 Dibromo
Role as a Key Building Block in Complex Molecule Construction
1-Propyne, 1,3-dibromo- serves as a potent C3 synthon, enabling the strategic introduction of both bromine functionalities and a propyne (B1212725) framework into more elaborate molecules. Its distinct reaction sites can be addressed selectively, providing a platform for sequential derivatization.
The presence of two bromine atoms with different chemical reactivities makes 1-propyne, 1,3-dibromo- an excellent reagent for introducing bromine into molecular structures. The propargylic bromide is susceptible to nucleophilic substitution, while the vinylic bromide can participate in organometallic coupling reactions. This differential reactivity allows for the selective functionalization of either position.
The propargylic position is highly activated and can undergo substitution reactions, allowing for the introduction of the bromo-alkynyl moiety into various organic molecules. This bifunctionality is crucial for constructing complex molecular frameworks from a relatively simple starting material.
The dual halogenation of 1-propyne, 1,3-dibromo- provides pathways to a variety of substituted alkynes and alkenes. Nucleophilic attack at the propargylic carbon can yield substituted bromoalkynes. Subsequent reactions at the remaining bromo-alkynyl position, often through metal-catalyzed coupling, can lead to disubstituted alkynes.
Furthermore, reactions involving this compound can lead to the formation of alkenes. For example, addition reactions across the alkyne triple bond are a common strategy. pressbooks.pubwou.edu Electrophilic addition of reagents like hydrogen halides (HX) to alkynes follows Markovnikov's rule, producing halogenated alkenes. pressbooks.pub Similarly, halogenation with reagents such as bromine (Br₂) results in the formation of dihaloalkenes, often with trans stereochemistry. pressbooks.pub These resulting substituted alkenes can serve as intermediates for further synthetic transformations.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis significantly expands the synthetic utility of 1-propyne, 1,3-dibromo-, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. nih.govuwindsor.ca The Negishi coupling, which pairs an organozinc compound with an organic halide, is a powerful variant of these reactions. researchgate.net While direct Negishi coupling of 1-propyne, 1,3-dibromo- is not extensively detailed, related methodologies highlight its potential. For instance, the alkyne bromoboration–Negishi coupling tandem process is a highly selective route to trisubstituted alkenes. nih.gov This process involves the bromoboration of an alkyne, followed by conversion to a stable boronate ester, which then undergoes palladium-catalyzed cross-coupling. This approach provides excellent control over the product's regiochemistry and stereochemistry.
The reactivity of the C-Br bond in such systems is harnessed in various palladium-catalyzed reactions to yield diverse products. nih.govorganic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Bromoalkyne/Alkene Systems
| Coupling Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Negishi Coupling | Bromoarenes, Dimethylzinc | Pd(dppe)Cl₂ or Pd(dppf)Cl₂ | Substituted Toluenes | researchgate.net |
| Heck Coupling | Amido-substituted Iodobenzene, Allylbenzene | Palladium(II) Acetate (B1210297) | 1,3-Diarylpropenes | nih.gov |
| Oxidative Coupling | Vinyl Boronic Acids, Cyclic α-Diazocarbonyls | Palladium Catalyst | 1,3-Dienes | organic-chemistry.org |
Copper and rhodium catalysts offer alternative and complementary reactivity for the transformation of halogenated propynes.
Copper-Catalyzed Reactions: Copper catalysis is particularly effective for the synthesis of diynes from 1,1-dibromoalkenes, proceeding through a 1-bromoalkyne intermediate. semanticscholar.org This suggests that the bromoalkyne moiety of 1-propyne, 1,3-dibromo- could undergo similar homocoupling or cross-coupling reactions. Copper-catalyzed reactions often proceed under mild conditions and can be used to form complex molecules. mdpi.com For example, copper-catalyzed cross-coupling of terminal alkynes with N-tosylhydrazones provides an efficient route to 1,1-difluoro-1,3-enyne derivatives. mdpi.com Additionally, copper(I)-catalyzed 1,3-halogen migration has been observed in related systems, demonstrating copper's ability to facilitate intramolecular rearrangements. nih.govnih.gov
Rhodium-Catalyzed Transformations: Rhodium catalysts are also versatile for alkyne and alkene transformations. While specific applications with 1-propyne, 1,3-dibromo- are not prominent, rhodium is known to catalyze reactions such as hydroformylation and asymmetric transformations of related allylic compounds. dntb.gov.uadntb.gov.ua There is potential for its use in catalytic cyclopropanation reactions where 1-propyne, 1,3-dibromo- could act as a carbene precursor.
Synthesis of Heterocyclic Systems
The bifunctional nature of 1,3-dihalogenated compounds makes them ideal precursors for the synthesis of various heterocyclic rings. By reacting with binucleophiles, they can undergo cyclization to form stable ring systems. For example, 1,3-dibromoacetone (B16897) reacts with 2-aminoazines and 2-aminoazoles to form imidazoazines and imidazoazoles, respectively. researchgate.net
This synthetic strategy can be extended to 1-propyne, 1,3-dibromo-. The reaction with appropriate binucleophiles can lead to the formation of a variety of heterocyclic systems. Research has shown its utility in the synthesis of substituted 1,3,4-oxadiazinium bromides. The general principle involves the sequential reaction of a binucleophile with the two electrophilic carbon centers of the dibromopropyne scaffold, leading to ring closure. This approach has been used to generate a wide range of heterocyclic compounds, including those with nitrogen, oxygen, and sulfur atoms. nih.govekb.eg
Cyclization Reactions Leading to Novel Ring Structures
1-Propyne, 1,3-dibromo- serves as a key building block in cyclization reactions for the synthesis of various heterocyclic compounds. Its ability to react with different nucleophiles at its two electrophilic centers facilitates the formation of novel ring systems. Research has demonstrated its utility in creating substituted 1,3,4-oxadiazinium bromides. Furthermore, it is instrumental in synthesizing fused heterocyclic systems, such as benzimidazolium and thiazolo-benzimidazole compounds, which are scaffolds of significant interest in medicinal chemistry. osi.lvnih.gov
Application in the Formation of Oxadiazinium Bromides
The reactivity of 1-Propyne, 1,3-dibromo- has been harnessed for the synthesis of substituted 1,3,4-oxadiazinium bromides. This transformation highlights the utility of the dibrominated propyne scaffold in constructing complex heterocyclic cations. The reaction proceeds by leveraging the electrophilic nature of the carbon atoms bearing the bromine atoms, allowing for sequential reactions with appropriate dinucleophiles to form the six-membered oxadiazinium ring.
Derivatization to Benzimidazolium and Thiazolo-benzimidazole Compounds
A significant application of 1-Propyne, 1,3-dibromo- is in the synthesis of complex heterocyclic structures based on the benzimidazole (B57391) framework. The reaction with benzimidazole-2-thione demonstrates the compound's dual reactivity. In solvents like chloroform (B151607) or absolute methanol, the reaction yields 2-(3-bromo-2-propynylsulfanyl)-3H-1,3-benzimidazolium bromide. osi.lv
This intermediate can undergo further intramolecular cyclization. In the presence of a twofold excess of sodium methoxide (B1231860) in absolute methanol, the reaction proceeds both stereo- and regioselectively to form 3-[(Z)-bromomethylidene] nih.govthiazolo[3,2-a] nih.govbenzimidazole. osi.lv This demonstrates a powerful strategy for building the fused thiazolo-benzimidazole ring system, a scaffold known for its biological activities. nih.govuctm.eduresearchgate.net
| Starting Material | Reagent | Conditions | Product |
| Benzimidazole-2-thione | 1-Propyne, 1,3-dibromo- | Chloroform or absolute methanol | 2-(3-bromo-2-propynylsulfanyl)-3H-1,3-benzimidazolium bromide |
| Benzimidazole-2-thione | 1-Propyne, 1,3-dibromo- | Absolute methanol, 2x excess Sodium methoxide | 3-[(Z)-bromomethylidene] nih.govthiazolo[3,2-a] nih.govbenzimidazole |
Carbene Precursor in Cyclopropanation Reactions
1-Propyne, 1,3-dibromo- can function as a carbene precursor in transition-metal-catalyzed cyclopropanation reactions. Cyclopropanation is a fundamental chemical process for generating cyclopropane (B1198618) rings, which are important structural motifs in many useful compounds, including insecticides and antibiotics. wikipedia.org The reaction typically involves the conversion of an alkene to a cyclopropane ring using a carbene or a carbenoid. wikipedia.org The use of 1-Propyne, 1,3-dibromo- offers a pathway to generate a reactive carbene species, which can then add across a double bond to form the three-membered ring. These reactions are often catalyzed by transition metals such as copper (Cu) or rhodium (Rh).
Enantioselective and Diastereoselective Cyclopropanation Methodologies
Achieving stereocontrol in cyclopropanation is a significant goal in modern organic synthesis. unl.pt Methodologies for enantioselective and diastereoselective cyclopropanation often rely on the use of chiral catalysts or auxiliaries. When using 1-Propyne, 1,3-dibromo- as a carbene precursor, enantioselectivity can be pursued by screening various transition-metal catalysts and chiral ligands.
Key strategies for achieving stereoselectivity in cyclopropanation reactions that are applicable to carbenes generated from precursors like 1-Propyne, 1,3-dibromo- include:
Transition-Metal Catalysis: Rhodium(II) and copper complexes are widely used to catalyze the decomposition of diazo compounds, which are common carbene precursors. wikipedia.orgunl.pt Chiral versions of these catalysts, often employing ligands like bis(oxazolines) (Box), can induce high levels of enantio- and diastereoselectivity. nih.gov
Directed Cyclopropanation: The presence of a directing group, such as a hydroxyl group on the alkene substrate, can control the diastereoselectivity of the cyclopropanation. unl.pt The reaction often proceeds to give the syn isomer as the major product. unl.pt
Substrate Control: The inherent stereochemistry of the alkene substrate is often transferred to the cyclopropane product. Carbene addition is typically a stereospecific syn-addition, meaning a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.org
| Stereocontrol Method | Description | Key Components |
| Enantioselective Catalysis | Utilizes chiral transition-metal catalysts to favor the formation of one enantiomer over the other. | Chiral Rhodium or Copper catalysts, Chiral ligands (e.g., Box ligands). nih.gov |
| Diastereoselective Control | Employs directing groups on the substrate or exploits existing stereocenters to control the relative stereochemistry of the product. | Hydroxyl or other coordinating groups on the alkene substrate. unl.pt |
Theoretical and Computational Chemistry Studies of 1 Propyne, 1,3 Dibromo
Simulation of Reaction Mechanisms and Transition State Characterization
Computational chemistry provides powerful tools for modeling reaction pathways, offering insights into the geometries of reactants, products, and the high-energy transition states that connect them. For a molecule like 1-Propyne, 1,3-dibromo-, theoretical studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surface of a given reaction.
The process begins with the optimization of the geometries of the reactants and products. Subsequently, a search for the transition state (TS) is conducted. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the path from reactant to product. Once located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
The activation energy (Ea) is a critical kinetic parameter, representing the minimum energy required for a reaction to occur. byjus.com It is calculated as the difference in energy between the transition state and the reactants. libretexts.org Computational methods can provide reliable estimates of activation energies for elementary reaction steps.
The Arrhenius equation, k = Ae-Ea/RT, provides the relationship between the activation energy, temperature, and the reaction rate constant. libretexts.orgfsu.edu In computational studies, the activation energy is determined by calculating the electronic energies of the reactant molecules and the transition state structure. Various levels of theory and basis sets can be used, with the choice often being a compromise between accuracy and computational cost. For instance, methods like B3LYP or M06-2X with a suitable basis set such as 6-31G* or cc-pVTZ are commonly used for such calculations. mdpi.com
To illustrate the type of data that would be generated from such a study on 1-Propyne, 1,3-dibromo-, a hypothetical set of activation energies for a proposed reaction, such as a nucleophilic substitution or an elimination reaction, is presented in Table 1.
Table 1: Hypothetical Calculated Activation Energies for Elementary Steps of a Reaction Involving 1-Propyne, 1,3-dibromo- Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
| Elementary Step | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic attack at C1 | B3LYP/6-31G | 22.5 |
| Proton abstraction from C3 | M06-2X/cc-pVTZ | 18.7 |
| Bromide elimination | B3LYP/6-31G | 15.2 |
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (typically hydrogen, kH) to that with a heavier isotope (deuterium, kD). wikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. acs.org The magnitude of the KIE can provide information about the nature of the transition state.
Computational simulations can predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. The zero-point vibrational energies (ZPVEs) are lower for heavier isotopes, leading to a higher activation energy and a slower reaction rate. researchgate.net
For 1-Propyne, 1,3-dibromo-, one could envision a study where deuterium (B1214612) is substituted at a specific position, for example, the propargylic position (C3), to probe its involvement in a base-mediated elimination reaction. By calculating the activation energies for the reaction with and without the deuterium label, the KIE can be predicted.
Table 2 presents hypothetical data from such a computational study, illustrating how deuterium labeling simulations could be used to probe the mechanism of a reaction involving 1-Propyne, 1,3-dibromo-.
Table 2: Hypothetical Calculated Kinetic Isotope Effects for a Reaction of 1-Propyne, 1,3-dibromo- Note: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
| Reaction | Isotopic Substitution | Calculated Ea (kcal/mol) | Calculated kH/kD | Mechanistic Implication |
|---|---|---|---|---|
| Base-mediated elimination | None (H at C3) | 18.7 | 5.8 | C-H bond cleavage is likely part of the rate-determining step. |
| Deuterium at C3 | 19.9 |
Advanced Analytical Characterization in 1 Propyne, 1,3 Dibromo Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within the 1-Propyne, 1,3-dibromo- molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-Propyne, 1,3-dibromo- by probing the magnetic properties of its atomic nuclei.
¹H NMR: The proton NMR spectrum for 1-Propyne, 1,3-dibromo- is expected to be relatively simple, showing a single peak. This signal corresponds to the two equivalent protons of the methylene (B1212753) group (-CH₂Br). The chemical shift of this peak would be influenced by the electronegativity of the adjacent bromine atom and the deshielding effect of the carbon-carbon triple bond. It is predicted to appear in the range of 3.5-4.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone. For 1-Propyne, 1,3-dibromo-, three distinct signals are anticipated, corresponding to the three carbon atoms in unique chemical environments: the methylene carbon (-CH₂Br), the sp-hybridized carbon bonded to bromine (-C≡C-Br), and the terminal sp-hybridized carbon bonded to the methylene group (-C≡C-CH₂Br).
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂Br | ~4.0 | Singlet |
| ¹³C | -CH₂Br | ~30-40 | - |
| ¹³C | -C≡C-Br | ~60-70 | - |
| ¹³C | -C≡C-CH₂Br | ~75-85 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 1-Propyne, 1,3-dibromo-, the most characteristic feature is the carbon-carbon triple bond (alkyne). The C≡C stretching vibration in an asymmetrical internal alkyne typically appears as a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹. chemicalbook.com Because the molecule is not symmetrical, this peak is expected to be observable, unlike in symmetrical internal alkynes where it can be very weak or absent. chemicalbook.comnist.gov Other expected absorptions would include C-H stretching and bending from the methylene group and C-Br stretching vibrations at lower wavenumbers.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2920-3000 | Medium |
| C≡C Stretch (Alkyne) | 2100-2260 | Weak-Medium, Sharp |
| C-Br Stretch | 500-600 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as an excellent tool for assessing purity and identifying volatile impurities.
The mass spectrum of 1-Propyne, 1,3-dibromo- would exhibit a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion (M⁺) peak will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio of approximately 1:2:1. For C₃H₂Br₂, the molecular ions would correspond to [C₃H₂⁷⁹Br₂]⁺ (m/z 196), [C₃H₂⁷⁹Br⁸¹Br]⁺ (m/z 198), and [C₃H₂⁸¹Br₂]⁺ (m/z 200).
Common fragmentation pathways would likely involve the cleavage of the C-Br bonds, which are relatively weak. This could lead to fragments corresponding to the loss of a bromine atom ([M-Br]⁺) or the loss of the -CH₂Br group. Any fragment containing one bromine atom would show a characteristic 1:1 doublet of peaks separated by 2 m/z units.
GC-MS analysis allows for the separation of 1-Propyne, 1,3-dibromo- from any volatile starting materials or byproducts before mass analysis, providing a clear indication of its purity. escholarship.orgresearchgate.net
| m/z Values | Ion Formula | Description | Isotopic Pattern Ratio |
|---|---|---|---|
| 196, 198, 200 | [C₃H₂Br₂]⁺ | Molecular Ion (M⁺) | ~1:2:1 |
| 117, 119 | [C₃H₂Br]⁺ | Loss of one Br atom | ~1:1 |
| 38 | [C₃H₂]⁺ | Loss of two Br atoms | - |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for isolating 1-Propyne, 1,3-dibromo- from reaction mixtures and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a key technique for the separation, purification, and quantification of 1-Propyne, 1,3-dibromo-. It is particularly valuable for resolving it from potential positional isomers that may form during synthesis, such as 3,3-dibromopropyne or 1,1-dibromopropyne.
The separation is typically achieved using a reverse-phase HPLC column (e.g., C18) where a nonpolar stationary phase is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comsielc.com Isomers will exhibit different retention times based on subtle differences in their polarity and interaction with the stationary phase. mtc-usa.com For instance, isomers with different dipole moments will elute at different times, allowing for their effective separation and quantification. A UV detector is often suitable for detection, as the molecule is expected to have some UV absorbance.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While 1-Propyne, 1,3-dibromo- is a liquid at room temperature, X-ray crystallography can be an invaluable tool for determining the precise three-dimensional structure of its solid derivatives. nih.gov If 1-Propyne, 1,3-dibromo- is used as a building block in the synthesis of a larger, crystalline molecule (such as a metal-organic complex, a pharmaceutical intermediate, or a complex natural product analogue), single-crystal X-ray diffraction can provide unambiguous proof of its incorporation and the resulting molecular geometry.
This technique yields precise bond lengths, bond angles, and stereochemical information, which can confirm the connectivity that was inferred from spectroscopic methods. The process involves growing a suitable single crystal of the derivative, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic positions within the crystal lattice. nih.gov
Future Research Directions and Emerging Paradigms for 1 Propyne, 1,3 Dibromo
Development of Sustainable and Green Chemistry Approaches in Synthesis
Future research is increasingly directed toward aligning the synthesis and application of 1-Propyne, 1,3-dibromo- with the principles of green chemistry. A primary goal is the development of synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. While traditional syntheses may involve harsh conditions, emerging approaches focus on methodologies such as microwave-assisted and ultrasound-assisted reactions. These techniques can accelerate reaction times and improve yields for processes involving this compound.
Furthermore, the application of 1-Propyne, 1,3-dibromo- as a building block in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, represents a significant area of green chemistry. nih.gov These reactions are known for their high efficiency, mild reaction conditions, and selectivity, making them an atom-economical way to construct complex molecules like 1,2,3-triazoles. nih.gov Research in this area will likely focus on developing even more sustainable catalytic systems for these transformations, potentially using earth-abundant metals or catalyst-free conditions. The overarching aim is to harness the reactivity of 1-Propyne, 1,3-dibromo- within a framework of modern, sustainable chemical practices. escholarship.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the propargyl system in 1-Propyne, 1,3-dibromo- makes it a versatile substrate for a wide range of chemical transformations. Future research will heavily invest in discovering and optimizing novel catalytic systems to control the reactivity and selectivity of its reactions. Current studies have demonstrated its use in reactions catalyzed by copper and other transition metals. russchembull.rurichmond.edu For instance, copper(II) acetate (B1210297) has been used to catalyze the synthesis of benzimidazo[2,1-b]thiazoline derivatives from propargylamines, which can be derived from 1-Propyne, 1,3-dibromo-. richmond.edu
Emerging research paradigms will likely explore:
Asymmetric Catalysis: Developing chiral catalysts to control the stereochemical outcome of additions to the alkyne moiety, leading to the synthesis of enantiomerically pure compounds.
Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations that are not accessible through traditional thermal methods.
Dual Catalysis: Combining two different catalytic systems to perform cascade or tandem reactions in a single pot, increasing synthetic efficiency.
The goal is to move beyond simple bond formations and develop catalytic methods that allow for the precise and predictable construction of complex molecular architectures from this readily available building block.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of 1-Propyne, 1,3-dibromo- into continuous flow chemistry and automated synthesis platforms is a key direction for future research. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to generate reactive intermediates for immediate use.
A significant application in this context is the use of Flash Vacuum Pyrolysis (FVP), a gas-phase flow technique, to generate highly reactive and unstable species from 1-Propyne, 1,3-dibromo-. uq.edu.aukuleuven.beresearchgate.net For example, FVP of this compound has been used to produce propadienylidene (H₂C=C=C:), a carbene, by eliminating bromine. kuleuven.be These intermediates can then be studied spectroscopically or trapped in situ by other reagents within the flow system. uq.edu.au
Future work will focus on:
Developing integrated flow systems where 1-Propyne, 1,3-dibromo- is converted into a key intermediate that is then immediately used in a subsequent reaction step without isolation.
Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) to optimize reactions involving this compound.
Improving the safety of handling potentially hazardous reagents and intermediates by generating and consuming them on demand in a closed-loop system.
Design and Synthesis of Advanced Materials Precursors
1-Propyne, 1,3-dibromo- is a valuable precursor for the synthesis of advanced materials due to its rigid propargyl backbone and two reactive bromine atoms. Its potential as a polymer precursor has been noted, where it could be used to create novel polymers with unique electronic or physical properties. docbrown.info The alkyne functionality can be polymerized, while the bromine atoms can be used for subsequent cross-linking or functionalization.
Beyond polymers, this compound is a key building block for a variety of heterocyclic compounds, which are scaffolds for functional materials. mdpi.com It is used in the synthesis of:
Thiazoles and Thiazines: By reacting with thiourea (B124793) and its derivatives. escholarship.orgresearchgate.net
Benzimidazoles: Through reactions with benzimidazole-2-thione. richmond.edu
1,2,3-Triazoles: Via click chemistry with azides. nih.gov
These heterocyclic systems are often the core of organic semiconductors, fluorescent dyes, and biologically active molecules. Future research will focus on designing and synthesizing novel monomers and building blocks from 1-Propyne, 1,3-dibromo- to create materials with tailored optical, electronic, and mechanical properties.
Computational Predictions Guiding Experimental Design and Discovery
Computational chemistry is an increasingly powerful tool for predicting the behavior of molecules and guiding experimental research. For 1-Propyne, 1,3-dibromo- and its derivatives, theoretical calculations are crucial for understanding their electronic structure, stability, and reactivity.
High-level computational studies, such as those using Density Functional Theory (DFT), have been successfully employed to investigate the reactive intermediates generated from this compound. acs.orgacs.org For instance, in studies involving the pyrolysis of 1,3-dibromopropyne, DFT calculations were used to simulate the threshold photoelectron spectra of the resulting 1- and 3-bromopropargyl radicals. acs.org These simulations helped to assign experimental features and determine key energetic properties. acs.orgacs.org
| Property | Species | Computational Value | Experimental Value |
| Ionization Energy | 1-Bromopropargyl Radical | - | 8.34 eV acs.orgacs.orgresearchgate.net |
| Ionization Energy | 3-Bromopropargyl Radical | - | 8.16 eV acs.orgacs.orgresearchgate.net |
| Dissociative Photoionization AE₀K | C₃H₂Br⁺/C₃H₂Br₂ | - | 10.6 eV acs.org |
Future research will leverage computational tools to:
Predict Reaction Pathways: Simulate potential reaction mechanisms to identify the most likely products and intermediates, thereby guiding synthetic efforts.
Design Novel Catalysts: Model the interaction between 1-Propyne, 1,3-dibromo- and potential catalysts to design systems with enhanced activity and selectivity.
Calculate Properties of New Materials: Predict the electronic and optical properties of polymers and other materials derived from this precursor before undertaking their synthesis.
This synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and materials based on 1-Propyne, 1,3-dibromo-.
Q & A
Q. What experimental designs address the compound’s role in catalytic cyclopropanation reactions?
- Methodology : Use 1-propyne, 1,3-dibromo- as a carbene precursor in transition-metal-catalyzed cyclopropanation. Screen catalysts (e.g., Cu, Rh) and ligands for enantioselectivity in asymmetric synthesis. Mechanistic probes include deuterium labeling to track hydrogen transfer and stereochemical outcomes via chiral HPLC. Contradictions in stereoselectivity reports require multivariate analysis of solvent, temperature, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
